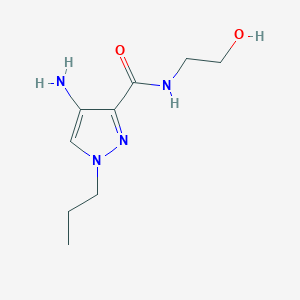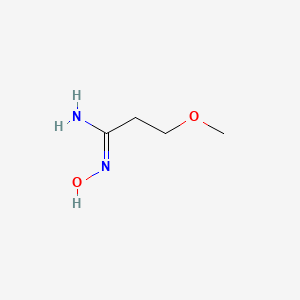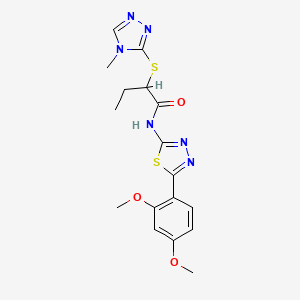
4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-3-carboxamide, also known as AHPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AHPC is a pyrazole derivative that has a unique chemical structure, making it a promising candidate for drug development and other research applications.
Mechanism of Action
The mechanism of action of 4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. 4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-3-carboxamide has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-3-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-3-carboxamide can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-3-carboxamide has also been shown to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a cost-effective option for large-scale experiments. 4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-3-carboxamide also exhibits potent anti-inflammatory and anti-tumor activity, making it a promising candidate for drug development. However, one limitation of 4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-3-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-3-carboxamide. One area of interest is the development of new drugs based on the chemical structure of 4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-3-carboxamide. Researchers are also interested in exploring the potential applications of 4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-3-carboxamide in the treatment of various diseases such as cancer and autoimmune disorders. Another area of interest is the study of the mechanism of action of 4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-3-carboxamide, which could provide insights into the development of new drugs targeting the same pathways. Overall, the research on 4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-3-carboxamide has the potential to lead to the development of new drugs and therapies for various diseases.
Synthesis Methods
The synthesis of 4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-3-carboxamide involves the reaction of 1-propyl-1H-pyrazole-3-carboxylic acid with 2-aminoethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure 4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-3-carboxamide. The synthesis method of 4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-3-carboxamide is relatively simple and cost-effective, making it a viable option for large-scale production.
Scientific Research Applications
4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-3-carboxamide is in the development of new drugs. 4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-3-carboxamide has been shown to exhibit potent anti-inflammatory and anti-tumor activity, making it a potential candidate for the treatment of various diseases such as cancer and autoimmune disorders.
properties
IUPAC Name |
4-amino-N-(2-hydroxyethyl)-1-propylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-2-4-13-6-7(10)8(12-13)9(15)11-3-5-14/h6,14H,2-5,10H2,1H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCBRKGSFXCPMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)NCCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-(2-hydroxyethyl)-1-propyl-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-ethyl 1-cyclohexyl-2-((4-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2653145.png)
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-(methylthio)phenyl)acetamide hydrochloride](/img/structure/B2653147.png)




![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,5-difluorophenyl)prop-2-enamide](/img/structure/B2653153.png)
![5-Methyl-2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B2653154.png)
![N-(3-chlorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)



![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2653166.png)